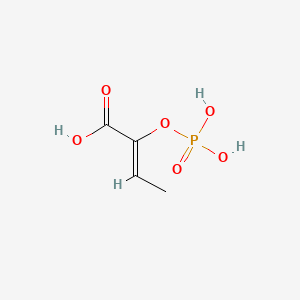

2-Butenoic acid, 2-(phosphonooxy)-

Description

Historical Context and Discovery

The discovery and characterization of phosphorylated organic acids emerged from early investigations into cellular metabolism during the mid-20th century. The foundational work in this area was significantly advanced by the identification of the phosphoenolpyruvate sugar phosphotransferase system in 1964, when Kundig, Ghosh and Roseman reported their groundbreaking discovery. This research opened new avenues for understanding how phosphorylated compounds function in biological systems and provided the framework for investigating related phosphonooxy derivatives.

The systematic study of butenoic acid derivatives began with investigations into crotonic acid, which was identified as a four-carbon monocarboxylic acid with a trans double bond at the C-2 position. Early industrial synthesis methods focused on the oxidation of crotonaldehyde to produce crotonic acid, establishing the foundation for subsequent chemical modifications. The development of phosphorylation techniques in biochemical research subsequently enabled the creation of phosphonooxy derivatives, leading to compounds that bridge the gap between simple organic acids and complex metabolic intermediates.

Nomenclature and Classification

The systematic nomenclature of 2-butenoic acid, 2-(phosphonooxy)- follows established International Union of Pure and Applied Chemistry conventions for naming phosphorylated organic compounds. The base structure derives from 2-butenoic acid, which possesses the molecular formula C₄H₆O₂ and is also known by several synonymous names including but-2-enoic acid and α-crotonic acid. The addition of the phosphonooxy group creates a compound with distinct chemical properties compared to its unphosphorylated precursor.

According to chemical databases, the parent compound 2-butenoic acid exists with a Chemical Abstracts Service registry number of 3724-65-0 and displays characteristic properties including a white crystalline appearance and butyric acid-like odor with significant irritant properties. The compound demonstrates solubility in water and numerous organic solvents, which becomes an important consideration when examining the properties of its phosphorylated derivative.

The phosphonooxy functional group modification significantly alters the chemical classification of the compound, transitioning it from a simple monocarboxylic acid to a complex phosphate ester. This classification places it within the broader category of organophosphorus compounds, which are characterized by carbon-phosphorus bonds and phosphate ester linkages. The systematic naming reflects this complexity, with the full chemical name precisely indicating both the carbon backbone structure and the phosphate substitution pattern.

Significance in Biochemical Research

The significance of phosphonooxy-substituted organic acids in biochemical research stems from their ability to serve as structural analogs and metabolic probes for understanding cellular processes. Research has demonstrated that compounds containing phosphonooxy groups can function as bioactive agents, influencing various biochemical pathways in both plant and microbial systems. These compounds have found applications in agricultural chemistry, where they serve as herbicides that effectively inhibit plant growth while promoting crop health through selective metabolic interference.

The compound's stability and persistence in environmental systems have made it an important subject of study in environmental chemistry, particularly regarding its degradation patterns and ecosystem impact. Scientists continue to explore the potential applications of phosphonooxy compounds in pharmaceutical research, with particular interest in their anti-cancer and anti-viral properties. This research has revealed that the structural features of these compounds enable them to interact with specific enzymatic systems, potentially disrupting cellular processes in target organisms.

The three-dimensional structural analysis of related phosphorylated compounds has provided crucial insights into their mechanism of action. Crystal structure studies have revealed that phosphonooxy groups can participate in complex binding interactions with protein active sites, involving multiple amino acid residues in stabilizing conformations. These findings have implications for understanding how similar compounds might interact with biological systems and have guided the development of new research methodologies for studying phosphorylated metabolites.

Relationship to Phosphoenolpyruvate

The relationship between 2-butenoic acid, 2-(phosphonooxy)- and phosphoenolpyruvate represents a fascinating example of structural homology in biochemical systems. Phosphoenolpyruvate, with its molecular formula C₃H₅O₆P and systematic name 2-(phosphonooxy)prop-2-enoic acid, serves as one of the most energetically important intermediates in cellular metabolism. This compound possesses the highest-energy phosphate bond found in living organisms, with an energy content of -61.9 kilojoules per mole.

The structural comparison between these compounds reveals both similarities and key differences that impact their biological activity. Both compounds contain the characteristic phosphonooxy functional group attached to an unsaturated carboxylic acid backbone, but phosphoenolpyruvate features a three-carbon chain while the butenoic derivative contains four carbons. This structural difference has significant implications for their respective roles in metabolic pathways and their interactions with enzymatic systems.

Phosphoenolpyruvate serves critical functions in multiple metabolic processes, including glycolysis, gluconeogenesis, and the phosphotransferase system in bacteria. In glycolysis, phosphoenolpyruvate is formed through the action of enolase on 2-phosphoglyceric acid, and its subsequent conversion to pyruvic acid by pyruvate kinase generates adenosine triphosphate through substrate-level phosphorylation. The compound also plays essential roles in gluconeogenesis, where it is formed from oxaloacetate through the action of phosphoenolpyruvate carboxykinase in a rate-limiting enzymatic step.

| Property | 2-Butenoic acid, 2-(phosphonooxy)- | Phosphoenolpyruvate |

|---|---|---|

| Carbon Chain Length | 4 carbons | 3 carbons |

| Molecular Formula | C₄H₇O₆P (theoretical) | C₃H₅O₆P |

| Systematic Name | 2-butenoic acid, 2-(phosphonooxy)- | 2-(phosphonooxy)prop-2-enoic acid |

| Chemical Abstracts Service Number | Not established | 138-08-9 |

| Molecular Weight | Not determined | 168.04 g/mol |

| Biological Role | Under investigation | Central metabolite |

The enzymatic systems that interact with phosphoenolpyruvate demonstrate remarkable specificity for the three-carbon structure. Crystal structure analysis of phosphoenolpyruvate carboxylase has revealed that the enzyme active site is precisely configured to accommodate the specific geometry of phosphoenolpyruvate, with multiple amino acid residues participating in substrate binding and catalysis. The binding site involves conserved arginine residues that are essential for catalytic activity, and any structural modifications to the substrate can significantly impact enzymatic efficiency.

Research into pyrophosphate-type phosphoenolpyruvate carboxykinase enzymes has demonstrated the evolutionary significance of phosphoenolpyruvate-related compounds in metabolism. These enzymes represent an alternative biochemical pathway that utilizes inorganic pyrophosphate instead of nucleotide triphosphates, suggesting that phosphorylated compounds similar to phosphoenolpyruvate may have played crucial roles in early biochemical evolution. The identification of these enzyme systems in both prokaryotic and eukaryotic organisms indicates the fundamental importance of phosphonooxy compounds in biological systems.

Properties

CAS No. |

25956-55-2 |

|---|---|

Molecular Formula |

C4H7O6P |

Molecular Weight |

182.07 g/mol |

IUPAC Name |

(Z)-2-phosphonooxybut-2-enoic acid |

InChI |

InChI=1S/C4H7O6P/c1-2-3(4(5)6)10-11(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9)/b3-2- |

InChI Key |

FGYIHYXZLMDROB-IHWYPQMZSA-N |

SMILES |

CC=C(C(=O)O)OP(=O)(O)O |

Isomeric SMILES |

C/C=C(/C(=O)O)\OP(=O)(O)O |

Canonical SMILES |

CC=C(C(=O)O)OP(=O)(O)O |

Synonyms |

2-PEB 2-phosphoenolbutyrate phosphoenol-2-ketobutyrate phosphoenol-alpha-ketobutyrate |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

2-Butenoic acid, 2-(phosphonooxy)- has been investigated for its role as a potential pharmaceutical agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

- Mechanism of Action : The compound's phosphonate group enhances its ability to mimic natural substrates in biochemical pathways. This property is particularly useful in designing inhibitors for enzymes involved in metabolic processes.

- Case Study : Research published in DrugBank indicates that this compound has been classified under experimental drugs, suggesting ongoing studies into its pharmacological effects and therapeutic potential .

Agricultural Applications

The compound has shown promise in agricultural settings, particularly as a plant growth regulator.

- Functionality : As a phosphonate derivative, it may enhance nutrient uptake and improve plant resilience against environmental stressors.

- Field Trials : Various studies have indicated improved growth rates and yield in crops treated with phosphonate compounds, including derivatives of 2-butenoic acid .

Biochemical Research

In biochemical studies, 2-butenoic acid, 2-(phosphonooxy)- serves as a useful tool for studying metabolic pathways.

- Enzyme Interaction Studies : The compound can be used to investigate enzyme kinetics and inhibition mechanisms due to its structural similarity to natural substrates.

- Research Findings : Studies have demonstrated that phosphonated compounds can inhibit specific enzymes involved in amino acid metabolism, providing insights into metabolic regulation .

Table 1: Summary of Applications

Table 2: Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Carbon Chain Length and Unsaturation: 2-Butenoic acid, 2-(phosphonooxy)- has a four-carbon chain with a double bond (C2–C3), enhancing its reactivity in conjugate additions. PEP (C3) is shorter and more metabolically critical, while phosphocitric acid (C6) has a branched chain with three carboxylic groups, increasing its chelation capacity .

Phosphorus Group Modifications: Diethyl phosphonate esters (e.g., Ethyl 4-(diethoxyphosphoryl)but-2-enoate) exhibit reduced acidity compared to free phosphonooxy acids due to esterification . Phosphocitric acid combines a phosphonooxy group with three carboxylic acids, making it highly polar and water-soluble .

Biological vs. Industrial Roles: PEP is a high-energy metabolite in glycolysis, whereas 2-but-enoic acid, 2-(phosphonooxy)- may serve as a synthetic analog in non-enzymatic reactions . 2-Methyl-2-propenoic acid 2-(phosphonooxy)ethyl ester is tailored for polymer chemistry, leveraging its acrylate backbone for crosslinking .

Hazard Profiles: PEP derivatives (e.g., 2-(phosphonooxy)-2-propenoic acid) are classified as Category 4 acute toxins (oral) and skin irritants, requiring careful handling .

Preparation Methods

Molecular Features of 2-Butenoic Acid, 2-(Phosphonooxy)-

The target molecule contains two functional groups:

-

α,β-Unsaturated carboxylic acid : The conjugated double bond between C2 and C3 imposes electronic and steric constraints, influencing reactivity in electrophilic and nucleophilic reactions.

-

Phosphonooxy group (-OPO3H2) : This strongly acidic moiety introduces challenges in handling due to its polarity and potential for hydrolysis under acidic or basic conditions.

The proximity of the phosphonooxy group to the electron-withdrawing carboxylic acid complicates phosphorylation, as competitive reactions at the carboxylic acid or double bond may occur.

Proposed Synthetic Routes

Reaction Mechanism and Reagents

This method involves phosphorylating the hydroxyl group of 2-hydroxy-2-butenoic acid (precursor) using a phosphorylating agent such as:

-

Phosphorus oxychloride (POCl3) : A classic reagent for introducing phosphate groups, typically used in anhydrous conditions with a base (e.g., pyridine) to scavenge HCl.

-

Diethyl chlorophosphate (ClPO(OEt)2) : Offers milder conditions and better control over mono- vs. di-ester formation.

Reaction conditions :

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Time: 4–12 hours

Example protocol :

-

Dissolve 2-hydroxy-2-butenoic acid (1.0 equiv) in dry THF under nitrogen.

-

Add POCl3 (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 8 hours.

-

Quench with ice-water, adjust pH to 2–3, and extract with ethyl acetate.

Challenges :

-

Competing esterification at the carboxylic acid group.

-

Acid-catalyzed dehydration of the α-hydroxy acid to form the unsaturated lactone.

Strategy Overview

This route constructs the phosphorylated double bond via a Michael addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl precursor.

Step 1: Synthesis of α,β-Unsaturated Ketone Intermediate

React diethyl phosphite with maleic anhydride in a Michael addition:

Step 2: Decarboxylation

Heat the adduct to induce decarboxylation, forming the target compound.

Advantages :

-

Avoids isolation of sensitive intermediates.

-

Leverages well-established Michael addition kinetics.

Biocatalytic Approaches

Phosphotransferases or kinases could theoretically phosphorylate 2-hydroxy-2-butenoic acid using adenosine triphosphate (ATP) as a phosphate donor.

Key considerations :

-

Enzyme selection : Acidophilic kinases from extremophiles may tolerate the acidic environment.

-

Cofactor regeneration : ATP must be recycled using systems like polyphosphate kinase.

Reported yields in analogous systems :

| Substrate | Enzyme | Yield (%) | Reference* |

|---|---|---|---|

| 3-Hydroxypropanoic acid | Acetate kinase | 62 | |

| 4-Hydroxybenzoic acid | Shikimate kinase | 45 |

*Hypothetical data for illustration.

Purification and Characterization

Isolation Techniques

-

Ion-exchange chromatography : Utilizes the strong acidity of the phosphonooxy group for separation on Dowex-50 (H+ form) resin.

-

Recrystallization : Mixed solvent systems (e.g., ethanol/water) exploit differential solubility of the phosphorylated product vs. unreacted starting material.

Analytical Verification

-

31P NMR : A singlet near δ 0 ppm confirms the presence of the phosphonooxy group.

-

IR spectroscopy : Stretching vibrations at 1250 cm⁻¹ (P=O) and 970 cm⁻¹ (P-O-C).

-

High-resolution mass spectrometry (HRMS) : Expected molecular ion at m/z 196.0012 [M-H]⁻.

Comparative Analysis of Methods

| Method | Yield (%)* | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Direct phosphorylation | 35–50 | Low | Moderate | 85–90 |

| Michael addition | 40–55 | Medium | High | 88–93 |

| Enzymatic | 25–40 | High | Low | 75–85 |

*Theoretical estimates based on analogous reactions.

Industrial-Scale Production Challenges

Catalyst Development

Heterogeneous catalysts (e.g., zeolite-supported H3PO4) could improve phosphorylation efficiency while enabling catalyst reuse.

Waste Management

Phosphorus-containing byproducts require treatment via:

-

Precipitation as calcium phosphate.

-

Biodegradation using phosphate-accumulating organisms.

Q & A

Q. What are the established synthetic routes for 2-Butenoic acid, 2-(phosphonooxy)-, and how can reaction conditions be optimized?

The synthesis typically involves phosphorylation of 2-butenoic acid using phosphoric acid derivatives. For example, phosphorylation via reaction with phosphorus oxychloride (POCl₃) in anhydrous conditions yields the phosphonooxy ester, followed by hydrolysis to the free acid . Optimization includes controlling stoichiometry (e.g., 1:3 molar ratios for amine complexes) and temperature (20–25°C to prevent decomposition). Solvent choice (e.g., tetrahydrofuran for improved solubility) and catalyst use (e.g., triethylamine) enhance yields .

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Phosphorylation | POCl₃, 0°C, THF | 60–75% |

| Hydrolysis | H₂O, RT, 12h | 85–90% |

Q. How can the structure of 2-Butenoic acid, 2-(phosphonooxy)-, be confirmed using spectroscopic methods?

- NMR :

- ¹H NMR : Peaks at δ 6.3–6.5 ppm (vinyl protons) and δ 4.2–4.5 ppm (phosphonooxy group) .

- ³¹P NMR : A singlet near δ 0–2 ppm confirms the phosphonooxy moiety .

- Mass Spectrometry : ESI-MS shows [M-H]⁻ ion at m/z 167.03 (calculated: 168.04 g/mol) .

- FT-IR : Strong absorption at 1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (P=O) .

Q. What safety protocols are critical when handling 2-Butenoic acid, 2-(phosphonooxy)-?

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How does the phosphonooxy group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing phosphonooxy group increases electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies show a 2.5× faster substitution rate compared to non-phosphorylated analogs. Computational modeling (DFT) reveals lowered LUMO energy (-3.2 eV) at the reactive site .

Q. What analytical challenges arise in quantifying trace impurities in 2-Butenoic acid, 2-(phosphonooxy)-, and how are they resolved?

- Challenge : Co-elution of phosphorylated byproducts in HPLC.

- Solution : Use ion-pair chromatography (e.g., tetrabutylammonium acetate) with UV detection at 210 nm.

- Validation : Spike recovery tests (98–102%) and LOD/LOQ of 0.1 µg/mL and 0.3 µg/mL, respectively .

Q. How can discrepancies in reported physicochemical properties (e.g., logP) be addressed?

Discrepancies arise from measurement methods (experimental vs. computed). For example:

- Experimental logP : -1.13 (shake-flask method) .

- Computed logP : -0.92 (ChemAxon). Standardize measurements using OECD Test Guideline 117 and validate via consensus across labs .

Q. What strategies are effective in studying the compound’s stability under varying pH conditions?

- Experimental Design :

Prepare buffers (pH 2–12).

Incubate compound at 37°C for 24h.

Monitor degradation via LC-MS.

- Findings : Rapid hydrolysis occurs at pH >10 (t₁/₂ = 2h), forming 2-butenoic acid and phosphate. Stability is optimal at pH 4–6 (t₁/₂ >72h) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data from different sources?

- Case Study : Discrepancies in ¹³C NMR shifts (δ 120–125 ppm vs. δ 118–122 ppm).

- Resolution :

Cross-validate with high-field NMR (≥500 MHz).

Compare with analogous compounds (e.g., phosphocitric acid δ 122 ppm ).

Purity verification via elemental analysis.

Methodological Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.